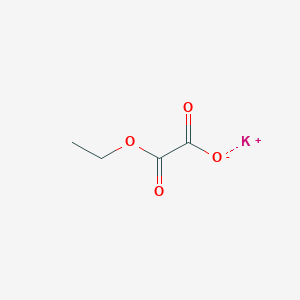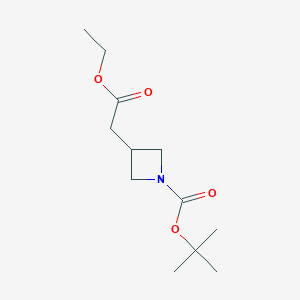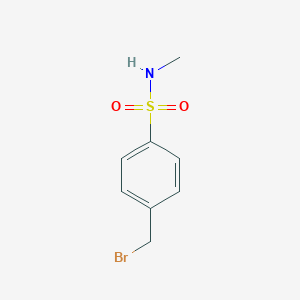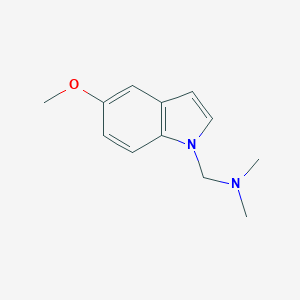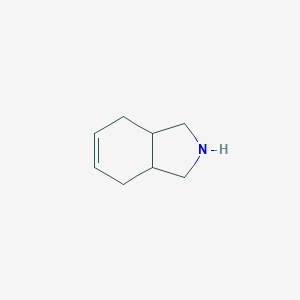![molecular formula C7H9NO B175094 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine CAS No. 150322-87-5](/img/structure/B175094.png)
4,5,6,7-Tetrahydrofuro[3,2-C]pyridine
Descripción general
Descripción
4,5,6,7-Tetrahydrofuro[3,2-C]pyridine is a compound with the molecular formula C7H9NO . It has been identified as a potent inhibitor of Janus kinase 2 (JAK2), with higher potency and selectivity to JAK3 kinase .
Synthesis Analysis
The synthesis of 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine has been achieved through various methods. One such method involves a Pictet–Spengler reaction, which is based on the condensation of easily accessible starting materials . Another method involves a cycloisomerization/cycloaddition strategy, which has been used to access a series of enantioenriched 4,5,6,7-tetrahydrofuro .
Molecular Structure Analysis
The molecular structure of 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine has been determined through various spectroscopic methods and single crystal X-ray analysis .
Chemical Reactions Analysis
4,5,6,7-Tetrahydrofuro[3,2-C]pyridine has been involved in various chemical reactions. For instance, it has been used in the synthesis of aminopyrimidine derivatives . It has also been used in the synthesis of polysubstituted 4,5,6,7-tetrahydrofuro .
Physical And Chemical Properties Analysis
4,5,6,7-Tetrahydrofuro[3,2-C]pyridine has a molecular weight of 123.15 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are 123.068413911 g/mol . It has a topological polar surface area of 25.2 Ų .
Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
4,5,6,7-Tetrahydrofuro[3,2-C]pyridine has been used in the synthesis of potent anti-inflammatory compounds . Specifically, it’s used in the creation of pyrimidin-2-amines, which act as Janus kinase (JAK) inhibitors . JAK inhibitors have been used for the treatment of immune-mediated inflammatory diseases, such as rheumatoid arthritis (RA) .
Synthesis of Tetrahydrofuro[3,2-c]pyridines
The compound is used in the Pictet–Spengler reaction, a semi-one-pot method for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines . This method is based on the condensation of easily accessible 2-(5-methylfuran-2-yl)ethanamine with commercially available aromatic aldehydes followed by acid-catalyzed Pictet–Spengler cyclization .
Key Intermediate in Drug Synthesis
Antiproliferative Activity
Although the specific details are not available, there is research indicating that 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine has been used in the synthesis of compounds with antiproliferative activity .
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as tetrahydrofuro[3,2-c]pyridine a, have demonstrated excellent in vitro jak2 inhibitory activity .
Biochemical Pathways
Similar compounds have been shown to inhibit the jak2 pathway , which plays a crucial role in signal transduction from various cytokine receptors to the nucleus, leading to cell proliferation, differentiation, and apoptosis.
Result of Action
Similar compounds have demonstrated excellent in vitro jak2 inhibitory activity , which could potentially lead to effects such as reduced inflammation and immune response.
Action Environment
It’s worth noting that the compound should be stored in a refrigerator and shipped at room temperature , suggesting that temperature could potentially influence its stability.
Propiedades
IUPAC Name |
4,5,6,7-tetrahydrofuro[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-3-8-5-6-2-4-9-7(1)6/h2,4,8H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXFGNVBRLEVBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydrofuro[3,2-C]pyridine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main finding regarding the synthesis of 4,5,6,7-tetrahydrofuro[3,2-c]pyridines in the research?
A1: The research demonstrates that reacting 1-aryl-2-furfurylaminoethanols with trifluoroacetic acid leads to the formation of 7-aryl-4,5,6,7-tetrahydrofuro[3,2-c]pyridines as major products []. This reaction proceeds through a proposed mechanism involving a spirocyclic intermediate, which subsequently undergoes rearrangement to yield the final product. The isolation of these spiro compounds provides evidence supporting this proposed mechanism [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

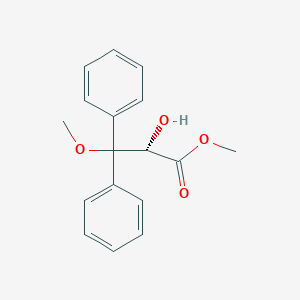
![1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B175017.png)

![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid](/img/structure/B175020.png)

